molecular formula C16H22O4 B1592212 Dicyclopentenyloxyethyl methacrylate CAS No. 68586-19-6

Dicyclopentenyloxyethyl methacrylate

Cat. No. B1592212
CAS RN: 68586-19-6
M. Wt: 278.34 g/mol
InChI Key: JMIZWXDKTUGEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05072027

Procedure details

In a 3000-liter reactor equipped with a stirrer, a thermometer, an air introducing pipe, a distillation column and a reflux condenser, 776 kg (4 kmoles) of dicyclopentenyloxyethyl alcohol, and 1200 kg (12 kmoles) of methyl methacrylate were placed and mixed well with stirring. The water content of the resulting mixture was 800 ppm. The water content was measured by using a Karl Fischer type digital microamount water content measuring device (mfd. by Mitsubishi Chemical Industries Ltd.). Subsequently, 3 kg of anhydrous lithium hydroxide as a catalyst and 390 g of hydroquinone monomethyl ether as a polymerization inhibitor were added to the reactor, and the reaction was carried out while introducing dried air at a rate of 4 m3/ hr and refluxing the methyl methacrylate through the distillation column. While removing methanol by-produced by the reaction from the distillation column, the reaction was continued until almost no methanol was distilled (about 8 hours), followed by removal of unreacted methyl methacrylate under reduced pressure. After cooling, the reaction solution was filtered under pressure (5 kg/cm2) using a filter paper (pore size 0.1 mm, area 5 m2) placing thereon 10 kg of diatomaceous earth to yield 943 kg of dicyclopentenyloxyethyl methacrylate. The filtering time was 2.5 hours.
Name
dicyclopentenyloxyethyl alcohol
Quantity
776 kg
Type
reactant
Reaction Step One
Quantity
1200 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 kg
Type
catalyst
Reaction Step Five
Quantity
390 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([O:6][CH:7]([O:10][C:11]2[CH2:15][CH2:14][CH2:13][CH:12]=2)[CH2:8][OH:9])[CH2:5][CH2:4][CH2:3][CH:2]=1.[C:16](OC)(=[O:20])[C:17]([CH3:19])=[CH2:18].O>[OH-].[Li+].COC1C=CC(O)=CC=1.CO>[C:16]([O:9][CH2:8][CH:7]([O:6][C:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1)[O:10][C:11]1[CH2:15][CH2:14][CH2:13][CH:12]=1)(=[O:20])[C:17]([CH3:19])=[CH2:18] |f:3.4|

Inputs

Step One
Name
dicyclopentenyloxyethyl alcohol
Quantity
776 kg
Type
reactant
Smiles
C1(=CCCC1)OC(CO)OC1=CCCC1
Name
Quantity
1200 kg
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
3 kg
Type
catalyst
Smiles
[OH-].[Li+]
Name
Quantity
390 g
Type
catalyst
Smiles
COC1=CC=C(O)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3000-liter reactor equipped with a stirrer
ADDITION
Type
ADDITION
Details
a thermometer, an air introducing pipe
ADDITION
Type
ADDITION
Details
mixed well
ADDITION
Type
ADDITION
Details
while introducing
CUSTOM
Type
CUSTOM
Details
dried air at a rate of 4 m3/ hr
TEMPERATURE
Type
TEMPERATURE
Details
refluxing the methyl methacrylate
DISTILLATION
Type
DISTILLATION
Details
through the distillation column
CUSTOM
Type
CUSTOM
Details
While removing methanol
CUSTOM
Type
CUSTOM
Details
by-produced by the reaction from the distillation column
DISTILLATION
Type
DISTILLATION
Details
was distilled (about 8 hours)
Duration
8 h
CUSTOM
Type
CUSTOM
Details
followed by removal of unreacted methyl methacrylate under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered under pressure (5 kg/cm2)

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(OC1=CCCC1)OC1=CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 943 kg
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.